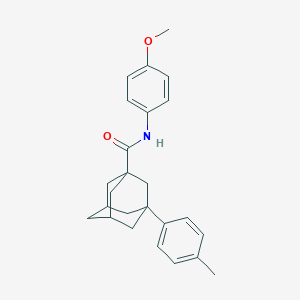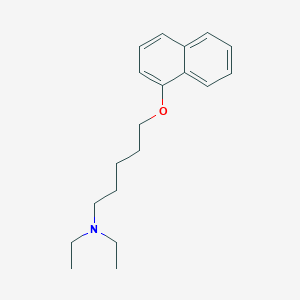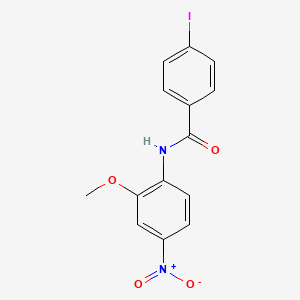
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide, also known as MDMB-2201, is a synthetic cannabinoid that was first identified in 2014. It belongs to the family of indole-3-carboxamides and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MDMB-2201 has gained popularity in recent years due to its potent psychoactive effects and its ability to produce similar effects as THC, the main psychoactive component in cannabis.
作用机制
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide produces its psychoactive effects by binding to the CB1 and CB2 receptors in the brain. These receptors are part of the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, mood, and pain sensation. When N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide binds to these receptors, it produces a range of effects including euphoria, relaxation, and altered perception of time and space.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate, decreased blood pressure, and changes in body temperature. It has also been shown to produce changes in brain activity, including alterations in the activity of the prefrontal cortex, which is responsible for executive functions such as decision-making and impulse control.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the endocannabinoid system. However, there are also limitations to its use. N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide is a synthetic compound that is not found naturally in the body, which means that its effects may not accurately reflect the effects of natural cannabinoids. Additionally, there is a lack of research on the long-term effects of N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide use, which makes it difficult to assess its safety for use in lab experiments.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide. One area of interest is the potential therapeutic benefits of synthetic cannabinoids for conditions such as chronic pain, anxiety, and depression. Another area of research is the development of new synthetic cannabinoids with improved safety profiles and fewer side effects. Additionally, there is a need for more research on the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for addiction and abuse.
合成方法
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide is synthesized through a multistep process that involves the reaction of 1-adamantylamine with 4-methylphenylacetic acid to form the intermediate 3-(4-methylphenyl)-1-adamantanecarboxylic acid. This intermediate is then reacted with 4-methoxyphenyl isocyanate to form the final product, N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide.
科学研究应用
N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. N-(4-methoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has also been used in studies to investigate the potential therapeutic benefits of synthetic cannabinoids for conditions such as chronic pain, anxiety, and depression.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-17-3-5-20(6-4-17)24-12-18-11-19(13-24)15-25(14-18,16-24)23(27)26-21-7-9-22(28-2)10-8-21/h3-10,18-19H,11-16H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVULQMXFMTEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955863.png)
![6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4955864.png)

![1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol](/img/structure/B4955875.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4955893.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)
![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)

